4-(3,3-dimethylcyclohexyl)butanal
Description
4-(3,3-Dimethylcyclohexyl)butanal is a branched aldehyde featuring a cyclohexyl substituent with two methyl groups at the 3-position and a butanal chain at the 4-position. This structure imparts unique physicochemical properties, such as moderate hydrophobicity (predicted miLogP ~3.5–4.0) and a molecular weight of approximately 196.3 g/mol.
Properties
CAS No. |
2229129-74-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-(3,3-dimethylcyclohexyl)butanal |
InChI |
InChI=1S/C12H22O/c1-12(2)8-5-7-11(10-12)6-3-4-9-13/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
VKVKCPNKFOQERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CCCC=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-dimethylcyclohexyl)butanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then dehydrogenated to produce the desired aldehyde . The dehydrogenation process typically employs a vapor-phase reaction over a copper catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-dimethylcyclohexyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Nucleophilic Addition: Acid catalysts like hydrochloric acid (HCl) facilitate the formation of acetals from aldehydes and alcohols.
Major Products Formed
Oxidation: 4-(3,3-dimethylcyclohexyl)butanoic acid.
Reduction: 4-(3,3-dimethylcyclohexyl)butanol.
Nucleophilic Addition: Hemiacetals and acetals depending on the alcohol used.
Scientific Research Applications
4-(3,3-dimethylcyclohexyl)butanal has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of aldehyde reactivity and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(3,3-dimethylcyclohexyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to form various derivatives through nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally related compounds with cyclohexyl or branched alkyl motifs, as detailed below:
Functional Group and Backbone Differences
- 4-(3,3-Dimethylcyclohexyl)butanal (hypothetical): Contains a linear butanal chain (-CH₂CH₂CH₂CHO) attached to a dimethylcyclohexyl group.
- Fructaplex© (2-(3,3-dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane): A dioxane derivative with a rigid oxygen-containing ring and additional methyl substituents. The absence of an aldehyde group reduces its reactivity compared to the target compound .
- Sylvoxime© (N-[4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexylidene]hydroxylamine): Features an ethoxyethenyl group and hydroxylamine moiety, enabling distinct hydrogen-bonding interactions absent in the aldehyde-based target compound .
Molecular Weight and Physicochemical Properties
*Hypothetical values based on structural analogs.
Olfactory Receptor Affinity
While the target compound’s olfactory activity is undocumented in the evidence, Fructaplex© and Hyperflor© exhibit strong predicted binding to receptors such as OR2L1 (83.7%) and OR1D2 (86.3%), respectively. The aldehyde group in this compound may enhance volatility and receptor activation compared to dioxane or hydroxylamine derivatives .
Biological Activity
4-(3,3-Dimethylcyclohexyl)butanal, a compound of interest in various fields including fragrance chemistry and medicinal research, has been studied for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on the available literature.
- CAS Number : 2229129-74-0
- Molecular Formula : C12H22O
- Molecular Weight : 198.31 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a fragrance compound and its interactions with biological systems.
The compound is believed to interact with olfactory receptors, influencing sensory pathways associated with smell. Its structure allows it to bind effectively to these receptors, which may lead to various physiological responses. The specific binding characteristics and resultant biological pathways require further elucidation through targeted studies.
Fragrance Applications
This compound has been noted for its use in perfumery, particularly for its pleasant odor profile reminiscent of floral notes. It is often employed as a fragrance component in products such as perfumes and household products due to its appealing scent and stability.
Toxicological Studies
Research indicates that while many fragrance compounds can exhibit sensitization properties, this compound has shown relatively low sensitization potential in studies assessing skin reactions. This makes it a candidate for safer fragrance formulations compared to other more reactive compounds .
Case Study 1: Sensitization Assessment
A study evaluating the sensitization potential of various fragrance materials found that this compound exhibited minimal skin sensitization responses compared to other tested compounds. This suggests a favorable safety profile for its use in consumer products .
Case Study 2: Olfactory Response Testing
In experiments designed to assess olfactory receptor activation, this compound was found to elicit strong responses from specific olfactory receptors associated with floral scents. This aligns with its application in perfumery and highlights its potential role in enhancing sensory experiences.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Sensitization Potential |
|---|---|---|---|
| This compound | 2229129-74-0 | Fragrance component | Low |
| 4-Cyclohexyl-2-butanol | 104-67-6 | Fragrance component | Moderate |
| Hydroxycitronellal | 107-75-5 | Fragrance component | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
